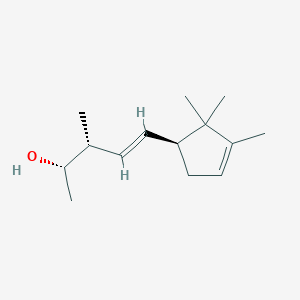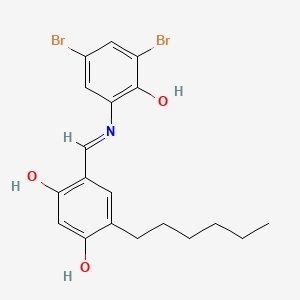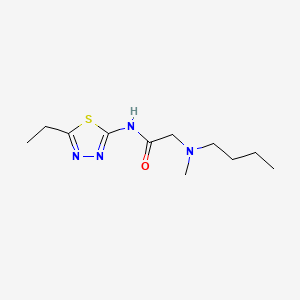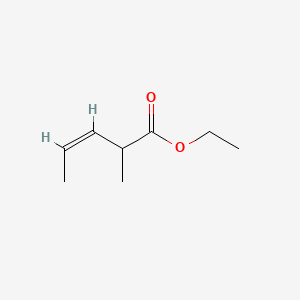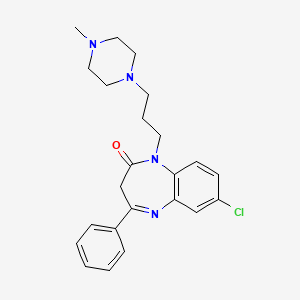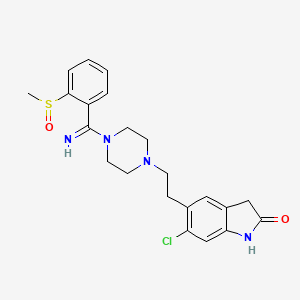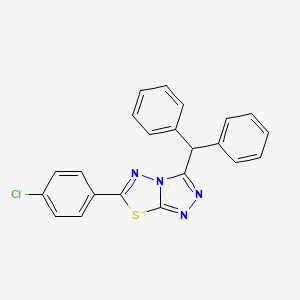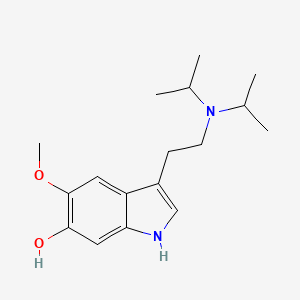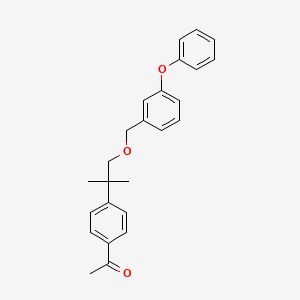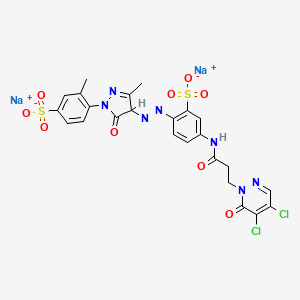
dl-2,2'-Bis(m-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of bithiazolidines. These compounds are characterized by their two thiazolidine rings, which are fused together. The presence of fluorophenyl groups adds unique properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the following steps:
Formation of Thiazolidine Rings: The thiazolidine rings can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.
Coupling of Thiazolidine Rings: The two thiazolidine rings are then coupled together using a suitable coupling agent, such as a dihalide or a disulfide.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorobenzene derivatives react with the bithiazolidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazolidine rings.
Reduction: Reduction reactions could target the carbonyl groups in the dione structure.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl groups could enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and applications.
2,2’-Bis(m-methylphenyl)(3,3’-bithiazolidine)-4,4’-dione: The presence of methyl groups could influence its solubility and interaction with other molecules.
Uniqueness: : The presence of fluorophenyl groups in dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione imparts unique electronic and steric properties, which can affect its reactivity, binding affinity, and overall behavior in various applications.
Properties
CAS No. |
95035-80-6 |
|---|---|
Molecular Formula |
C18H14F2N2O2S2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-3-[2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2 |
InChI Key |
UFXJCWBGCAZDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)N3C(SCC3=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


